4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
Description
4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline is a nitroethenyl-substituted aniline derivative characterized by a tert-butyl group at the para position of the aromatic ring and a (Z)-configured nitroethenyl moiety bearing a methylsulfanyl (SCH₃) substituent.
Properties
IUPAC Name |
4-tert-butyl-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)10-5-7-11(8-6-10)14-12(18-4)9-15(16)17/h5-9,14H,1-4H3/b12-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQFHKXUKVNXJL-XFXZXTDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC(=C[N+](=O)[O-])SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N/C(=C/[N+](=O)[O-])/SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline typically involves multiple steps. One common method starts with 4-tert-butylaniline, which reacts with formic acid in the presence of a solvent like toluene under heating conditions . This intermediate can then undergo further reactions to introduce the methylsulfanyl and nitroethenyl groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve optimizing the laboratory synthesis for larger scales, ensuring the availability of raw materials, and maintaining stringent reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The aniline base allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce various amine derivatives.
Scientific Research Applications
4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound’s derivatives may be explored for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline involves its interaction with molecular targets and pathways within a system. The nitro group can participate in redox reactions, while the aniline base can engage in various binding interactions. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound’s closest analogs include derivatives with variations in the alkyl chain substituents or backbone modifications. Below is a detailed comparison:
4-decyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline
- Structure : The decyl (C₁₀H₂₁) group replaces the tert-butyl (C₄H₉) at the para position of the aniline ring.
- Molecular Formula : C₁₉H₃₀N₂O₂S vs. C₁₃H₁₈N₂O₂S for the tert-butyl variant.
- Molar Mass : 350.52 g/mol (decyl) vs. 278.36 g/mol (tert-butyl) .
- Physicochemical Properties: The decyl chain increases hydrophobicity, reducing aqueous solubility but enhancing lipid compatibility.
4-tert-butyl-N-(4-tert-butylphenyl)aniline
- Structure : Lacks the nitroethenyl and methylsulfanyl groups, featuring two tert-butyl substituents on the aniline ring.
- Applications : Market analysis highlights its industrial use in polymers and agrochemicals due to steric bulk and oxidation resistance .
General Trends in Analog Behavior
- Electronic Effects : The nitro group in the target compound enhances electrophilicity at the ethenyl moiety, enabling reactions like Michael additions. In contrast, analogs without nitro groups (e.g., 4-tert-butyl-N-(4-tert-butylphenyl)aniline) exhibit reduced electrophilic character.
- Steric Effects : Bulkier substituents (e.g., decyl) hinder molecular packing, lowering melting points compared to tert-butyl derivatives.
Data Table: Comparative Analysis of Key Compounds
Research Implications and Gaps
- Synthesis : The tert-butyl variant’s smaller size may facilitate crystallization, as inferred from the widespread use of SHELX programs in resolving structures of sterically hindered molecules .
- Applications : The nitroethenyl group positions the target compound as a candidate for explosives, dyes, or pharmaceuticals, whereas decyl analogs may suit surfactant or lipid-based formulations.
- Data Limitations : Experimental data on the target compound’s spectroscopic or thermodynamic properties are scarce in the provided evidence, necessitating further studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
